molecular formula C20H20N4O3S B6527892 N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}cyclopentanecarboxamide CAS No. 1019096-70-8

N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}cyclopentanecarboxamide

Cat. No.: B6527892
CAS No.: 1019096-70-8
M. Wt: 396.5 g/mol
InChI Key: WSDKSGYGMMPUMJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, thiazole, pyrazole, and carboxamide group . The benzodioxole group is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . The thiazole is a ring structure containing nitrogen and sulfur. Pyrazole refers to a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Carboxamide is an organic compound with the formula RC(O)NR’R′′ where R, R’, and R″ represent organic groups or hydrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzodioxole group is a cyclic structure, as are the thiazole and pyrazole groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the benzodioxole group could potentially make the compound more stable in certain conditions .

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s a drug, the mechanism of action would depend on the target it interacts with in the body .

Future Directions

The future directions for this compound would depend on its intended use. If it’s being studied for potential medicinal uses, future research could involve further testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-12-8-18(22-19(25)13-4-2-3-5-13)24(23-12)20-21-15(10-28-20)14-6-7-16-17(9-14)27-11-26-16/h6-10,13H,2-5,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDKSGYGMMPUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CCCC2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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